molecular formula C25H50O2 B14222297 Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester CAS No. 825648-96-2

Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester

Cat. No.: B14222297
CAS No.: 825648-96-2
M. Wt: 382.7 g/mol
InChI Key: WTJOOVFKFIFIME-UHFFFAOYSA-N
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Description

Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester is an organic compound that belongs to the ester family. Esters are typically derived from carboxylic acids and alcohols. This particular compound is known for its unique structure, which includes a hexanoic acid backbone with an ethyl group at the second position and a methylhexadecyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester typically involves the esterification of 2-ethylhexanoic acid with 8-methylhexadecanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include heating the mixture to reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into its corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) with heating.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts like sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products Formed

    Hydrolysis: 2-ethylhexanoic acid and 8-methylhexadecanol.

    Reduction: 2-ethylhexanol and 8-methylhexadecanol.

    Transesterification: New ester and alcohol depending on the reacting alcohol.

Scientific Research Applications

Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Used in the production of lubricants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester largely depends on its application. In biological systems, its lipophilic nature allows it to interact with cell membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects. In chemical reactions, its ester functional group can undergo nucleophilic attack, leading to various transformations.

Comparison with Similar Compounds

Similar Compounds

  • Hexanoic acid, 2-ethyl-, methyl ester
  • Hexanoic acid, 2-ethyl-, ethyl ester
  • Hexanoic acid, 2-ethyl-, butyl ester

Uniqueness

Hexanoic acid, 2-ethyl-, 8-methylhexadecyl ester is unique due to its long alkyl chain, which imparts distinct physical and chemical properties

Properties

CAS No.

825648-96-2

Molecular Formula

C25H50O2

Molecular Weight

382.7 g/mol

IUPAC Name

8-methylhexadecyl 2-ethylhexanoate

InChI

InChI=1S/C25H50O2/c1-5-8-10-11-13-16-19-23(4)20-17-14-12-15-18-22-27-25(26)24(7-3)21-9-6-2/h23-24H,5-22H2,1-4H3

InChI Key

WTJOOVFKFIFIME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)CCCCCCCOC(=O)C(CC)CCCC

Origin of Product

United States

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